N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Description
N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C26H36N2O3S and its molecular weight is 456.65. The purity is usually 95%.
BenchChem offers high-quality N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research Applications
N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been studied for its potential in evaluating the proliferative status of tumors. For instance, in a study assessing cellular proliferation in tumors by PET using a related compound, 18F-ISO-1, researchers found that the compound could serve as a marker for evaluating tumor proliferation. This application is promising for assessing solid tumors' proliferative status in clinical settings, demonstrating significant correlations with the Ki-67 proliferation marker (Dehdashti et al., 2013).
Synthesis and Structural Studies
Research has also been conducted on the synthesis and structural analysis of related compounds, providing a foundation for further exploration of N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide. For example, studies on the synthesis of reduced benzimidazo[2,1-a]isoquinolines and their cytotoxicity offer valuable insights into developing similar compounds with potential applications in medicinal chemistry (Deady & Rodemann, 2001).
Biological Activity
Other research efforts have focused on the compound's broader biological activities, such as its role as a potential urease inhibitor. In one study, N-aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for urease inhibition, suggesting that compounds within this chemical class, including N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide, could hold significant therapeutic potential (Ali et al., 2021).
properties
IUPAC Name |
N-butyl-6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3S/c1-6-7-13-27-26(32)28-14-12-20-15-24(29-4)25(30-5)16-22(20)23(28)17-31-21-10-8-19(9-11-21)18(2)3/h8-11,15-16,18,23H,6-7,12-14,17H2,1-5H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMHXFSPYPDRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
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